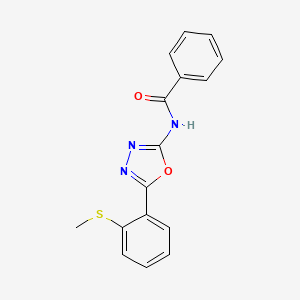

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

N-(5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a benzamide moiety linked to a 1,3,4-oxadiazole ring substituted with a 2-(methylthio)phenyl group at position 3. This structural framework is associated with diverse biological activities, including antifungal, antiviral, and enzyme inhibitory properties, as observed in structurally analogous compounds . The methylthio (-SMe) substituent may enhance lipophilicity and influence binding interactions with biological targets, such as enzymes or microbial proteins, though specific data for this compound remain underexplored in the literature.

Properties

IUPAC Name |

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-22-13-10-6-5-9-12(13)15-18-19-16(21-15)17-14(20)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDBJFWZVQDUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-(methylthio)benzoic acid hydrazide with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted benzamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs in terms of structural features, biological activities, and structure-activity relationships (SAR).

Antifungal 1,3,4-Oxadiazole Derivatives

- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide):

- Structural Differences : LMM5 and LMM11 feature sulfamoyl and arylalkyl substituents on the benzamide ring, unlike the methylthiophenyl group in the target compound.

- Activity : Both compounds inhibit Candida albicans by targeting thioredoxin reductase (Trr1), with MIC values ranging from 8–32 µg/mL .

- SAR Insight : The sulfamoyl group enhances antifungal potency, while the furan or methoxyphenyl moieties modulate solubility and target affinity.

Antiviral Benzamide-Oxadiazole Hybrids

- N-((5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide (Compound 448): Structural Differences: A nitro (-NO₂) group replaces the methylthiophenyl substituent in the target compound. Activity: Exhibits potent antiviral activity (IC₅₀ = 1.2 µM) against unspecified viral targets, outperforming the reference standard NNM . SAR Insight: Nitro groups at the ortho position enhance electronic effects, improving target binding.

Enzyme Inhibitors with Sulfur Substituents

- N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (Derivative 6a) :

- Structural Differences : Features an ethylthio (-SEt) group and a sulfonyl linker, contrasting with the methylthio and benzamide in the target compound.

- Activity : Inhibits human carbonic anhydrase II (hCA II) with a Ki of 12.3 nM, attributed to hydrophobic interactions with the enzyme’s active site .

- SAR Insight : Longer alkyl chains (e.g., ethyl vs. methyl) may improve hydrophobic binding but reduce metabolic stability.

Anti-inflammatory Benzoxazole-Oxadiazole Derivatives

- N-(5-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide (VIe) :

- Structural Differences : Incorporates a benzoxazole ring instead of the methylthiophenyl group.

- Activity : Reduces carrageenan-induced paw edema by 78% (p < 0.0001), surpassing standard anti-inflammatory agents .

- SAR Insight : The benzoxazole moiety enhances π-π stacking with inflammatory mediators like COX-2.

Mechanistic and Structural Insights

- Impact of Aromatic Systems : Benzamide and oxadiazole rings provide rigidity for target binding, while substituents like benzoxazole (VIe) or furan (LMM11) introduce additional pharmacophoric elements .

- Enzyme Inhibition : Compounds with sulfur-containing substituents (e.g., methylthio, ethylthio) show affinity for enzymes like Trr1 and hCA II, suggesting shared binding motifs involving hydrophobic pockets .

Biological Activity

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring fused with a benzamide moiety and a methylthio group. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

Synthetic Routes

The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Oxadiazole Ring : This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

- Benzamide Formation : The final step involves the reaction of the oxadiazole derivative with an appropriate amine to yield the benzamide structure.

Biological Activity

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological effects, including:

- Antimicrobial Activity : Compounds similar to N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have shown effectiveness against various bacterial strains.

- Anticancer Properties : Studies have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and others. The mechanism often involves inducing apoptosis or inhibiting cell proliferation.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | Chlorine substituent on phenyl | Antimicrobial |

| N-(5-naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl)phenylcarboxamide | Naphthalene substituent | Antitumor |

| N-(5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole | Methyl group instead of methylthio | Antioxidant |

The biological activity of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell growth or microbial metabolism.

- Receptor Interaction : It may interact with various receptors or ion channels influencing cellular signaling pathways.

- Metal Ion Coordination : The functional groups allow for coordination with metal ions which can modulate enzyme activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar oxadiazole derivatives:

- Anticancer Activity Study : A study reported that derivatives with oxadiazole rings exhibited significant cytotoxicity against A549 lung cancer cells. The most active compound showed an IC50 value of 10.88 ± 0.82 μg/mL .

- Antimicrobial Efficacy : Research has indicated that compounds similar to N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide possess broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. How can researchers validate target engagement in cellular models for this compound?

- Methodological Answer :

- Cellular thermal shift assay (CETSA) : Monitor protein stability shifts after compound treatment to confirm binding .

- Western blotting : Detect downstream biomarkers (e.g., acetylated histones for HDAC inhibitors) .

- CRISPR knockout : Ablate putative targets (e.g., HDAC1) to assess loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.